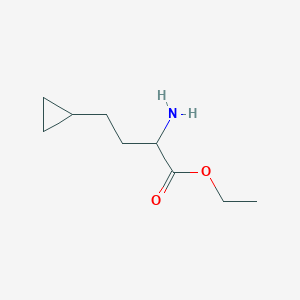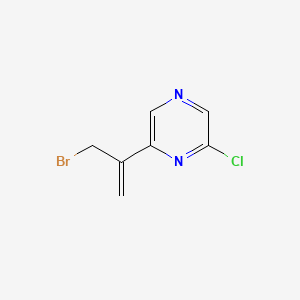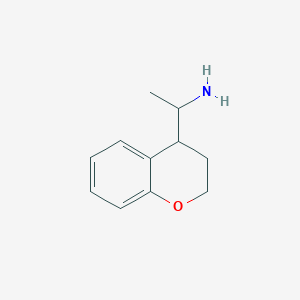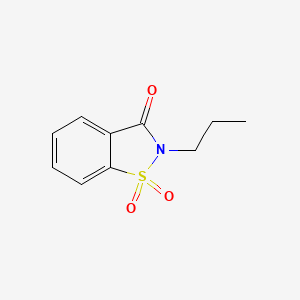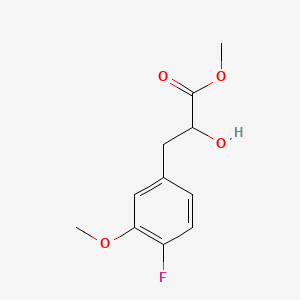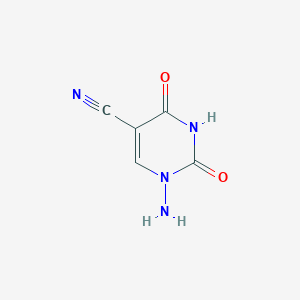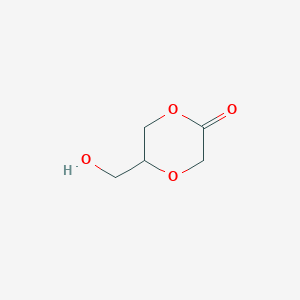![molecular formula C9H14N2O2 B15318518 1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine is an organic compound with the molecular formula C9H14N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butoxycarbonyl (Boc) protecting group and an isocyano functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine can be synthesized through various methods. One common approach involves the reaction of azetidine with tert-butyl chloroformate to introduce the Boc protecting group. The isocyano group can then be introduced using reagents such as phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and controlled introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Addition Reactions: The isocyano group can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Addition: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected azetidine derivatives, addition products with nucleophiles, and oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine involves its reactivity as a protected azetidine derivative. The Boc group provides stability and protection during synthetic transformations, while the isocyano group offers a site for nucleophilic attack. The compound’s effects are mediated through its interactions with various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)piperazine: Another Boc-protected compound used in organic synthesis.
Tert-butoxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic chemistry.
The uniqueness of this compound lies in its combination of the azetidine ring and the isocyano group, which provides distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
tert-butyl 3-isocyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7H,5-6H2,1-3H3 |
InChI-Schlüssel |
WQNKVCBTKHBXHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



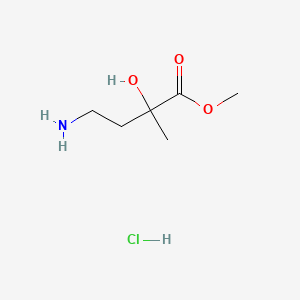

![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
